![molecular formula C14H22N2O B14214204 N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine CAS No. 828938-61-0](/img/structure/B14214204.png)
N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine: is a complex organic compound with a unique structure that includes both dimethylamino and hydroxylamine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylphenylacetonitrile with dimethylamine under controlled conditions to form the intermediate. This intermediate is then subjected to further reactions involving hydroxylamine to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
828938-61-0 |
|---|---|
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H22N2O/c1-10-6-7-11(2)13(8-10)9-14(16(4)5)12(3)15-17/h6-8,14,17H,9H2,1-5H3 |
InChI-Schlüssel |
CLFJPPGARODCKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CC(C(=NO)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)
![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)

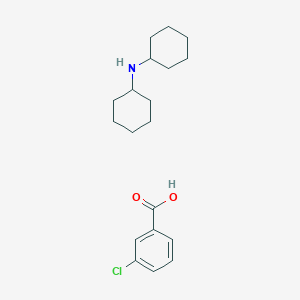
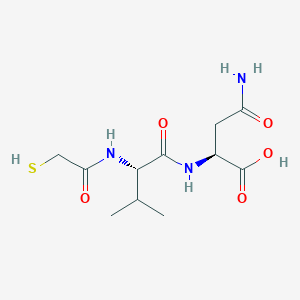
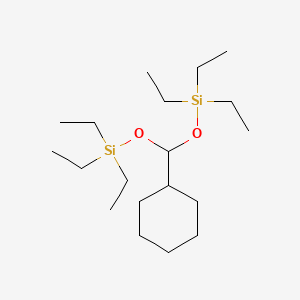
![6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14214166.png)
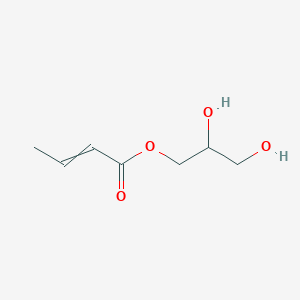
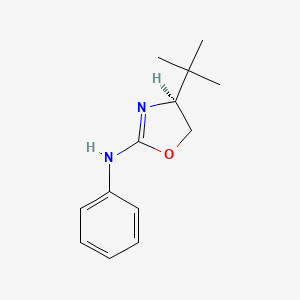
![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)
![N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline](/img/structure/B14214200.png)
